2-Fluoroglutaric acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

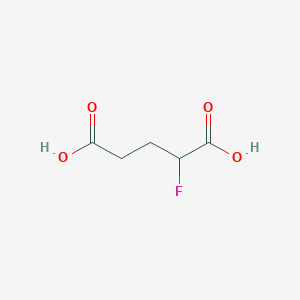

2-Fluoroglutaric acid (C₅H₇FO₄) is a fluorinated derivative of glutaric acid, where a fluorine atom substitutes a hydrogen at the second carbon position. This modification significantly alters its chemical and biological properties compared to non-fluorinated analogs. Fluorinated carboxylic acids are of interest in medicinal chemistry and materials science due to the electronegativity of fluorine, which enhances metabolic stability and influences intermolecular interactions. While direct studies on this compound are sparse, insights can be drawn from structurally related fluorinated carboxylic acids, such as 2-fluorooctanoic acid and 2-fluorohexanoic acid, which are synthesized for applications in enzyme inhibition and surfactants.

化学反应分析

2.1. Decarboxylation

2-Fluoroglutaric acid undergoes decarboxylation under acidic or enzymatic conditions, forming CO2 and fluorinated byproducts :

C5H7FO4→C4H6FO2+CO2↑

Data Table 1: Decarboxylation Conditions and Products

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Acidic hydrolysis | HCl (1M, 80°C) | 3-fluoro-L-glutamate + CO2 | |

| Enzymatic (GDH) | NADH, pH 7.4 | threo-3-fluoro-L-glutamate |

2.2. Esterification and Cyclization

The carboxylic acid groups react with alcohols to form esters. For example, benzyl alcohol produces 2-fluoroglutaric benzyl ester :

C5H7FO4+2C6H5CH2OH→C5H5FO2(OCH2C6H5)2+2H2O

Cyclization reactions yield fluorinated heterocycles, such as β,β-difluoroproline derivatives .

2.3. Oxidative Cleavage

In the presence of RuO2/NaIO4, oxidative cleavage produces fluorinated aldehydes or ketones :

C5H7FO4RuO2/NaIO4C3H5FO2+C2H4O2

3.1. Glutamate Dehydrogenase (GDH)

2-Keto-3-fluoroglutarate (a derivative) is reduced by GDH to threo-3-fluoro-L-glutamate (95% enantiomeric excess) :

C5H5FO5+NADH→C5H8FNO4+NAD+

3.2. Glutamate Decarboxylase (GAD)

Fluorinated analogs act as competitive inhibitors, disrupting γ-aminobutyric acid (GABA) synthesis :

C5H8FNO4GADC4H8FNO2+CO2↑

Data Table 2: Enzymatic Reaction Parameters

| Enzyme | Substrate | Km (mM) | Vmax (μM/min) | References |

|---|---|---|---|---|

| Glutamate dehydrogenase | 2-Keto-3-fluoroglutarate | 0.12 | 8.7 | |

| Glutamate decarboxylase | 3-fluoro-L-glutamate | 2.5 | 1.2 |

Stability and Reactivity Trends

相似化合物的比较

Structural and Functional Analogues

(a) 2-Hydroxyglutaric Acid (2-HG)

- Structure : C₅H₈O₅ (hydroxyl group at C2 vs. fluorine in 2-fluoroglutaric acid).

- Properties: The hydroxyl group in 2-HG participates in hydrogen bonding, increasing solubility in polar solvents compared to this compound, where fluorine’s electronegativity may reduce solubility. Biological Role: 2-HG is a known oncometabolite linked to cancer progression, while fluorinated analogs like this compound are hypothesized to inhibit enzymes such as glutaryl-CoA dehydrogenase due to fluorine’s electron-withdrawing effects.

(b) 2-Fluorooctanoic Acid

- Structure : C₈H₁₅FO₂ (fluorine at C2, longer alkyl chain).

- Applications : Used in surfactant research; shorter-chain derivatives like this compound may exhibit different micellar properties due to reduced hydrophobicity.

(c) Non-Fluorinated Glutaric Acid

- Structure : C₅H₈O₄.

- Properties: Higher pKa (~4.3 for glutaric acid) compared to fluorinated derivatives, where fluorine’s inductive effect likely lowers pKa (e.g., 2-fluorooctanoic acid pKa ≈ 2.8). Lacks metabolic stability, making it less suitable for pharmaceutical applications compared to fluorinated analogs.

Physicochemical Properties

*Estimated based on fluorinated carboxylic acid trends.

属性

CAS 编号 |

1578-67-2 |

|---|---|

分子式 |

C5H7FO4 |

分子量 |

150.1 g/mol |

IUPAC 名称 |

2-fluoropentanedioic acid |

InChI |

InChI=1S/C5H7FO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2H2,(H,7,8)(H,9,10) |

InChI 键 |

BBEYGPGFCBBSDN-UHFFFAOYSA-N |

SMILES |

C(CC(=O)O)C(C(=O)O)F |

规范 SMILES |

C(CC(=O)O)C(C(=O)O)F |

Key on ui other cas no. |

1578-67-2 |

同义词 |

2-Fluoroglutaric acid |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。